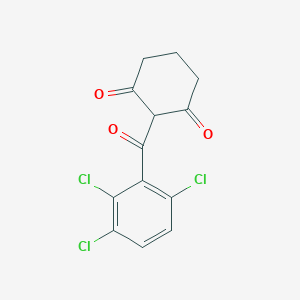
2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trichlorobenzoyl group attached to a cyclohexane-1,3-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,6-trichlorobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trichlorobenzoyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives .
Scientific Research Applications
2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to the depletion of essential pigments, causing the plants to bleach and die .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: Another herbicide that inhibits HPPD.
Mesotrione: Similar in structure and function, used in weed control.
Tembotrione: A post-emergence herbicide with a similar mode of action.
Uniqueness
2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical properties and biological activities. Its trichlorinated benzoyl group enhances its reactivity and effectiveness in various applications compared to other similar compounds.
Properties
CAS No. |
88562-39-4 |
|---|---|
Molecular Formula |
C13H9Cl3O3 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
2-(2,3,6-trichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9Cl3O3/c14-6-4-5-7(15)12(16)10(6)13(19)11-8(17)2-1-3-9(11)18/h4-5,11H,1-3H2 |
InChI Key |
NXBKIVBUAKIMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















